

ALRT1550 vs. Tamibarotene in Acute Promyelocytic Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ALRT1550

Cat. No.: B1667003

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic retinoids, **ALRT1550** and tamibarotene, in the context of acute promyelocytic leukemia (APL). While both compounds are potent retinoic acid receptor (RAR) agonists, the available data for each in APL varies significantly. This document summarizes the existing experimental data, outlines their mechanisms of action, and presents a clear comparison to inform research and development efforts.

Executive Summary

Tamibarotene is a well-characterized synthetic retinoid with a substantial body of preclinical and clinical data supporting its efficacy and safety in the treatment of APL, both in newly diagnosed and relapsed/refractory settings. In contrast, **ALRT1550**, also a potent RAR agonist, has limited publicly available data, with early-stage clinical development reported in the late 1990s for "acute chemotherapy" but no specific information on its evaluation in APL. Therefore, a direct comparison of their performance in APL is not feasible based on current evidence. This guide will present the comprehensive data available for tamibarotene and the limited information on **ALRT1550**.

Tamibarotene: An Established RAR α Agonist in APL

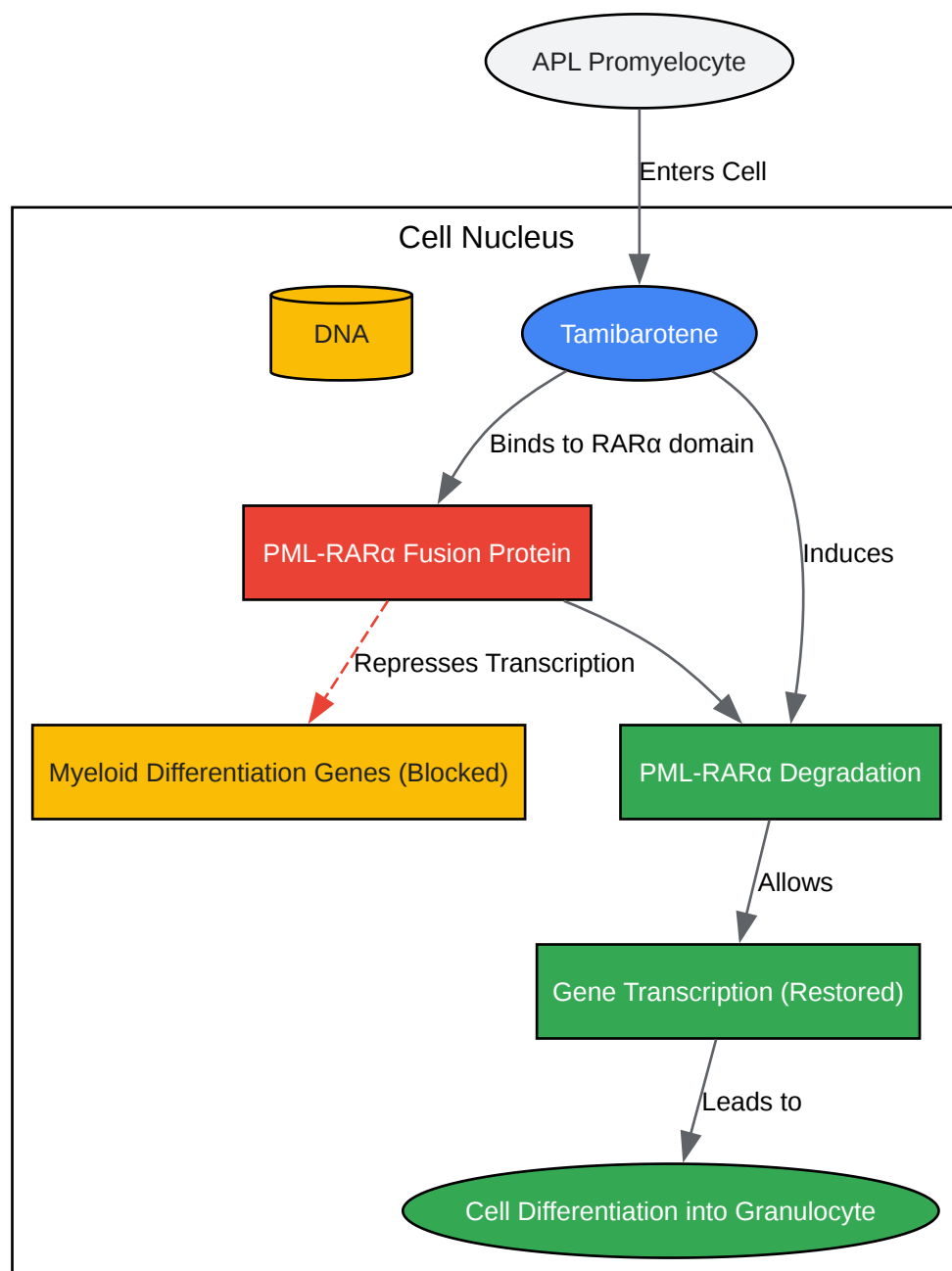
Tamibarotene (formerly AM80) is a synthetic retinoid that specifically targets the retinoic acid receptor alpha (RAR α).^{[1][2][3]} It has demonstrated greater potency and chemical stability

compared to all-trans retinoic acid (ATRA), a standard-of-care treatment for APL.[1][2]

Mechanism of Action

In APL, the characteristic t(15;17) chromosomal translocation results in the formation of the PML-RAR α fusion protein. This oncoprotein blocks the differentiation of myeloid progenitor cells, leading to the accumulation of promyelocytes. Tamibarotene, by binding to the RAR α portion of the fusion protein, helps to overcome this differentiation block, inducing the leukemic cells to mature into granulocytes.[4][5] This mechanism is similar to that of ATRA but tamibarotene exhibits a higher affinity for RAR α .

Mechanism of Action of Tamibarotene in APL

[Click to download full resolution via product page](#)

Caption: Signaling pathway of Tamibarotene in APL cells.

Preclinical and Clinical Data

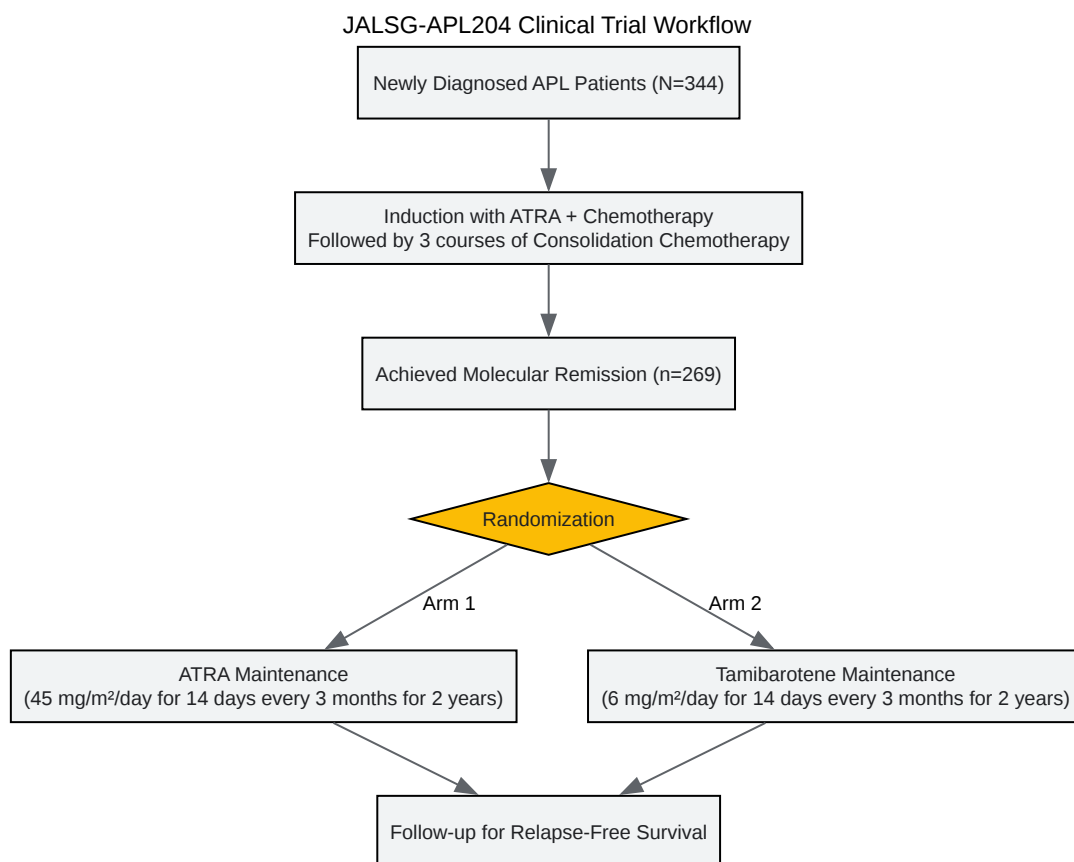
Table 1: Summary of Tamibarotene Clinical Trials in APL

Trial Phase	Patient Population	Comparator	Key Findings	Reference
Phase II	Relapsed/refractory APL after ATRA and ATO	Single-arm	Overall response rate: 64%; Complete molecular response: 21%	[6][7]
Phase III (JALSG-APL204)	Newly diagnosed APL (maintenance therapy)	ATRA	7-year relapse-free survival: 93% with tamibarotene vs. 84% with ATRA. Benefit was more pronounced in high-risk patients (89% vs. 62%).	[8][9]

- Relapsed/Refractory APL: A phase II study demonstrated that tamibarotene has activity in APL patients who have relapsed after treatment with both ATRA and arsenic trioxide (ATO). [6][7] The overall response rate was 64%, with a complete molecular response rate of 21%. [6][7]
- Maintenance Therapy: The JALSG-APL204 randomized controlled trial compared tamibarotene with ATRA as maintenance therapy for newly diagnosed APL.[8][9] After a median follow-up of 7.3 years, the relapse-free survival was significantly higher in the tamibarotene arm (93%) compared to the ATRA arm (84%).[9] The benefit was particularly significant for high-risk patients.[8][9]

Experimental Protocols

JALSG-APL204 Study Design:



[Click to download full resolution via product page](#)

Caption: Workflow of the JALSG-APL204 clinical trial.

ALRT1550: A Potent RAR Agonist with Limited Data in APL

ALRT1550, also known as LGD1550, is a synthetic retinoid identified as a potent and selective RAR agonist.^{[1][10]} The available research on **ALRT1550** dates back to the late 1990s and primarily focuses on its activity in solid tumors.

Mechanism of Action

As a selective RAR agonist, **ALRT1550** is presumed to act through a similar mechanism to other retinoids, binding to RARs and modulating gene transcription to induce cell differentiation and inhibit proliferation.^{[1][10]} However, its specific effects on the PML-RAR α fusion protein in APL have not been documented in publicly available literature.

Preclinical and Clinical Data

Table 2: Summary of **ALRT1550** Preclinical Data

Cancer Type	Cell Line	Key Findings	Reference
Oral Squamous Carcinoma	UMSCC-22B	Potent inhibitor of in vitro proliferation (IC ₅₀ = 0.22 nM). Inhibited tumor growth in xenograft models by up to 89%.	^{[1][2]}
Ovarian Cancer	SKOV-3, 2774	Inhibited cell growth. Showed additive or synergistic effects with IFN-gamma.	

- **Preclinical Studies:** **ALRT1550** demonstrated high potency in inhibiting the proliferation of human oral squamous carcinoma cells in vitro and in vivo.^{[1][2]} It also showed growth inhibitory activity in ovarian cancer cell lines.
- **Clinical Trials:** A 1998 publication mentioned that **ALRT1550** was in Phase I/II clinical trials for "acute chemotherapy".^[3] However, no further details on the specific cancer types studied, the trial results, or the current development status of **ALRT1550** are available in the

public domain. There is no evidence to suggest it has been specifically investigated for the treatment of APL.

Comparative Summary

Table 3: Comparison of Tamibarotene and **ALRT1550**

Feature	Tamibarotene	ALRT1550
Mechanism of Action	Selective RAR α agonist; induces differentiation of APL cells.	Selective RAR agonist; presumed to induce differentiation and inhibit proliferation.
Potency	More potent than ATRA.	Highly potent RAR agonist (Kd \approx 1-4 nM).
APL-Specific Data	Extensive preclinical and clinical data available.	No publicly available preclinical or clinical data in APL.
Clinical Development in APL	Approved in Japan for relapsed/refractory APL; proven effective in maintenance therapy.	No evidence of clinical development specifically for APL.
Other Cancer Indications	Investigated in other hematologic malignancies like MDS and AML.	Preclinical data in oral squamous carcinoma and ovarian cancer. Early phase trials in "acute chemotherapy" in the late 1990s.

Conclusion

For researchers and drug development professionals focused on APL, tamibarotene represents a clinically validated and potent synthetic retinoid with a well-defined role, particularly in the maintenance setting and for patients with relapsed or refractory disease. Its superiority over ATRA in relapse-free survival for high-risk patients makes it a significant therapeutic option.

In contrast, **ALRT1550** remains an investigational compound with historical preclinical data in solid tumors. The lack of any published data on its efficacy or even evaluation in APL makes it impossible to draw any conclusions about its potential role in this disease. While its high potency as an RAR agonist is of scientific interest, without APL-specific studies, it cannot be considered a viable alternative or comparator to tamibarotene in this context. Future research on **ALRT1550** would need to start with fundamental preclinical studies in APL models to establish any potential for clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A novel retinoic acid receptor-selective retinoid, ALRT1550, has potent antitumor activity against human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthesis and Characterization of a Highly Potent and Selective Isotopically Labeled Retinoic Acid Receptor Ligand, ALRT1550 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memorial Sloan-Kettering Investigators | EurekaAlert! [eurekaalert.org]
- 5. allarity.com [allarity.com]
- 6. allarity.com [allarity.com]
- 7. allarity.com [allarity.com]
- 8. allarity.com [allarity.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activity of ALRT 1550, a new retinoid, with interferon-gamma on ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ALRT1550 vs. Tamibarotene in Acute Promyelocytic Leukemia: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667003#alrt1550-vs-tamibarotene-in-acute-promyelocytic-leukemia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com